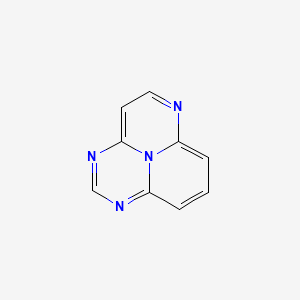

1,3,6,9b-Tetraazaphenalene

Description

Structure

3D Structure

Properties

CAS No. |

37159-99-2 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |

InChI |

InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H |

InChI Key |

MAEGTYLEMVJXMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC3=CC=NC(=C1)N23 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3,6,9b Tetraazaphenalene and Derivatives

Foundational Synthesis Routes

The fundamental approaches to constructing the tetraazaphenalene scaffold rely on established organic reactions that facilitate the formation of the key nitrogen-containing rings. These methods often involve the careful selection of precursors that can undergo intramolecular or intermolecular reactions to build the tricyclic framework.

Cyclization Reactions Incorporating Nitrogen-Containing Precursors

The formation of nitrogen-containing heterocycles through cyclization is a cornerstone of synthetic organic chemistry. In the context of 1,3,6,9b-tetraazaphenalene, this involves the strategic use of precursors that contain multiple nitrogen atoms, which can be induced to form the fused ring system. While direct cyclization to the aromatic 1,3,6,9b-tetraazaphenalene is a complex transformation, the synthesis of related polyaza systems often employs intramolecular reactions. For instance, the synthesis of various nitrogen-containing heterocycles can be achieved through catalytic dehydrative cyclization reactions. acs.org These processes often utilize reagents that promote the formation of cationic intermediates from alcohols, which then undergo intramolecular nucleophilic attack to form the heterocyclic ring. acs.org

Condensation Reactions in Azaphenalene Formation

Condensation reactions, where two or more molecules combine with the loss of a small molecule like water, are pivotal in building complex heterocyclic structures. These reactions are particularly useful for constructing the phenalenoid systems by assembling the rings from simpler, acyclic or monocyclic precursors.

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like phenalenoids in a single step from three or more reactants. These reactions are advantageous due to their atom economy and the ability to generate structural diversity. For example, iron(III) salts have been used to promote the condensation of aldehydes or acetals with electron-rich phenols to generate ortho-quinone methides. These reactive intermediates can then undergo Diels-Alder reactions to form benzopyran systems, which share a fused ring structure reminiscent of the phenalene (B1197917) core. While not directly forming a tetraazaphenalene, this methodology demonstrates the power of MCRs in constructing fused ring systems. The Biginelli-inspired three-component transformation is another powerful method for synthesizing pyrimidine (B1678525) derivatives, involving the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This approach highlights the potential for MCRs to assemble the pyrimidine ring, a key component of the 1,3,6,9b-tetraazaphenalene structure.

Synthesis of Dodecahydro-1,4,7,9b-Tetraazaphenalene (B78222)

A well-documented synthesis of a saturated analogue of the target molecule is the formation of dodecahydro-1,4,7,9b-tetraazaphenalene from the condensation of acrolein and ammonia. acs.org This reaction provides a clear example of how simple, readily available starting materials can be used to construct the complex tricyclic framework of a tetraazaphenalene. The reaction proceeds through a series of condensation and cyclization steps to yield the fully saturated heterocyclic cage structure.

Advanced Synthetic Approaches for Substituted 1,3,6,9b-Tetraazaphenalenes

The synthesis of substituted 1,3,6,9b-tetraazaphenalenes allows for the modulation of the molecule's physical and chemical properties. Advanced synthetic strategies focus on introducing a variety of functional groups onto the core structure. While direct substitution on a pre-formed 1,3,6,9b-tetraazaphenalene ring can be challenging, the synthesis of substituted precursors is a common and effective approach.

The synthesis of substituted benzene (B151609) rings, for example, often involves a retrosynthetic analysis to determine the most efficient order of reactions. youtube.com This can include Friedel-Crafts alkylation and acylation, nitration, halogenation, and subsequent functional group interconversions. youtube.comyoutube.com These well-established methods can be applied to the synthesis of substituted starting materials for the construction of the tetraazaphenalene core.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. For instance, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives has been achieved via a two-step process under microwave irradiation, involving an aldol (B89426) condensation followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org This approach offers advantages in terms of reduced reaction times and potentially higher yields, making it an attractive method for the synthesis of substituted pyrimidine precursors for more complex heterocyclic systems.

Functionalization via Nucleophilic Displacement Reactions

The inherent electron deficiency of the aza-rich phenalene system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for introducing a variety of functional groups onto the core structure. The presence of multiple nitrogen atoms significantly activates the ring towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.

Halogenated derivatives of 1,3,6,9b-tetraazaphenalene serve as key intermediates for such transformations. For instance, a hypothetical 2-chloro-1,3,6,9b-tetraazaphenalene would be an excellent substrate for displacement reactions. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms.

A range of nucleophiles, including alkoxides, amines, and thiolates, can be employed to generate a library of functionalized derivatives. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require heating to facilitate the displacement.

Table 1: Proposed Nucleophilic Displacement Reactions on a Halogenated 1,3,6,9b-Tetraazaphenalene Intermediate

| Entry | Nucleophile | Proposed Product | Potential Conditions |

| 1 | Sodium methoxide | 2-Methoxy-1,3,6,9b-tetraazaphenalene | CH₃ONa, CH₃OH, reflux |

| 2 | Piperidine | 2-(Piperidin-1-yl)-1,3,6,9b-tetraazaphenalene | Piperidine, K₂CO₃, DMF, 100 °C |

| 3 | Sodium thiophenoxide | 2-(Phenylthio)-1,3,6,9b-tetraazaphenalene | PhSNa, DMF, 80 °C |

Annulation Reactions for Extended Nitrogen-Rich Frameworks

Annulation reactions provide a powerful tool for constructing extended π-conjugated systems based on the 1,3,6,9b-tetraazaphenalene core. These reactions involve the formation of a new ring fused to the existing heterocyclic framework. By carefully choosing the annulating agent, one can introduce additional nitrogen atoms, thereby creating even more complex and potentially functional polycyclic aromatic systems.

One plausible strategy involves the reaction of a diamino-substituted 1,3,6,9b-tetraazaphenalene with a 1,3-dicarbonyl compound or its equivalent. This approach, a variation of the Skraup or Doebner-von Miller reaction, could lead to the formation of a new quinoline-like ring fused to the tetraazaphenalene system.

Another approach could utilize transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization. For example, a dihalo-tetraazaphenalene could be functionalized with vinyl or ethynyl (B1212043) groups via Suzuki or Sonogashira coupling, respectively. Subsequent intramolecular cyclization, potentially through an electrocyclization or a metal-catalyzed process, would yield the extended framework.

Preparation of Substituted Dioxa-Azaphenalene Systems

The synthesis of related dioxa-azaphenalene systems can provide valuable insights into the construction of the core phenalene skeleton. While not a direct synthesis of the tetraaza-analogue, the methodologies employed are often adaptable.

One documented approach involves the reaction of amides of arylpropiolic acids with monoalkyl-substituted malonyldichlorides. This reaction, conducted in an anhydrous non-polar organic solvent under reflux, leads to the formation of substituted 2H,8H-1,4-dioxa-9b-azaphenalene-2,8-diones. The resulting crystalline product can be isolated by filtration and purified by recrystallization.

Table 2: Synthesis of a Substituted Dioxa-Azaphenalene System

| Reactant 1 | Reactant 2 | Product |

| Amide of p-bromophenylpropiolic acid | Methylmalonyl dichloride | 6-Bromo-3-methyl-2H,8H-1,4-dioxa-9b-azaphenalene-2,8-dione |

This methodology highlights the potential for constructing the phenalene core through a convergent strategy, bringing together two key fragments to form the tricyclic system.

Chlorination and Substitution Reactions in Pentaazaphenalene Synthesis

The synthesis of the closely related pentaazaphenalene system offers a template for potential synthetic routes to 1,3,6,9b-tetraazaphenalene. Chlorination is a key step in the functionalization of these nitrogen-rich heterocycles.

A common method for introducing chlorine atoms is the use of phosphoryl chloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. These reagents can convert hydroxyl or oxo groups on the heterocyclic core into chloro substituents. These chloro groups are then susceptible to nucleophilic displacement, as discussed earlier.

For example, a hypothetical precursor such as a dihydroxy-1,3,6,9b-tetraazaphenalene could be treated with POCl₃ to yield a dichloro-derivative. This dichloro-intermediate would then be a versatile building block for further functionalization through substitution reactions.

Optimization of Synthetic Pathways and Yields

The optimization of synthetic pathways for polyazaphenalenes is crucial for their practical application. Key parameters that are often tuned to improve yields and purity include the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials.

In cyclization reactions to form the core skeleton, the choice of acid or base catalyst can significantly impact the efficiency of the reaction. For nucleophilic substitution reactions, the use of phase-transfer catalysts can sometimes enhance the reaction rate and yield, especially when dealing with sparingly soluble reactants.

Furthermore, microwave-assisted synthesis has emerged as a powerful technique for accelerating many organic reactions, including the synthesis of heterocyclic compounds. The rapid heating provided by microwave irradiation can often lead to shorter reaction times and improved yields compared to conventional heating methods. The optimization process is often iterative, involving systematic variation of reaction parameters to identify the most efficient and scalable synthetic route.

Chemical Reactivity and Transformation Studies of 1,3,6,9b Tetraazaphenalene

Electrophilic Substitution Reactions

The 1,3,6,9b-tetraazaphenalene system is considered aromatic, a property supported by theoretical calculations indicating delocalization of electrons from the central nitrogen atom. clockss.org As with many aromatic compounds, this system is susceptible to electrophilic substitution reactions. thieme-connect.de The presence of multiple nitrogen atoms in the rings, however, significantly influences the electron density distribution and, consequently, the regioselectivity of such reactions.

Theoretical studies, such as simple Hückel molecular orbital calculations, have been employed to predict the most likely sites for electrophilic attack. These calculations for a related pentaazaphenalene system indicated that the highest electron density on a carbon atom was at position 9. clockss.org This suggests that position 9 would be the most favored for electrophilic substitution. However, experimental verification of electrophilic substitution on the unsubstituted 1,3,6,9b-tetraazaphenalene parent compound is not extensively documented in the available literature.

While direct electrophilic substitution on the parent 1,3,6,9b-tetraazaphenalene is not well-reported, studies on related azaphenalene systems provide some insights. For instance, a diester derivative of a related azine was found to undergo reactions with electrophiles like tetranitromethane and Vilsmeier-Haack reagents (N,N-dimethylformamide/phosphoryl chloride), although these were characterized as enamine-type reactions rather than classical aromatic substitutions. clockss.org

Oxidation Reactions

Information regarding the specific oxidation reactions of 1,3,6,9b-tetraazaphenalene is limited in the currently available scientific literature. The presence of multiple nitrogen atoms and a π-rich system suggests that the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides or decomposition under harsh oxidative conditions. The antioxidant potential of a derivative, 7,9-dibromo-2-(dibromomethyl)-1,3,6,9b-tetraazaphenalene-4-carbonitrile, has been noted in a broader study of plant extracts, though this does not provide specific details on the oxidation of the parent compound itself. biorxiv.orgnih.govscispace.com Further research is required to fully characterize the oxidative behavior and potential products of 1,3,6,9b-tetraazaphenalene.

Reactivity of Specific Functional Groups and Substituents on the Tetraazaphenalene Core

Research has been conducted on the reactivity of functional groups attached to the 1,3,6,9b-tetraazaphenalene core, demonstrating the utility of this scaffold in further chemical transformations. A notable example is the nucleophilic displacement of a trichloromethyl group.

Specifically, the trichloromethyl group at the 2-position of 2-trichloromethyl-4-cyano-1,3,6,9b-tetraazaphenalene has been shown to be an effective leaving group. researchgate.net This allows for the introduction of various amino and alkoxy functionalities onto the tetraazaphenalene ring system. These reactions are typically carried out under mild conditions, and for the introduction of alkoxy groups, base catalysis is employed. researchgate.net The yields for these nucleophilic substitution reactions are generally reported as good. researchgate.net

Table 1: Nucleophilic Displacement Reactions of 2-Trichloromethyl-4-cyano-1,3,6,9b-tetraazaphenalene

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

| Substituted Amines | Mild | 2-Amino-4-cyano-1,3,6,9b-tetraazaphenalene derivatives | Good | researchgate.net |

| Alcohols | Base Catalysis | 2-Alkoxy-4-cyano-1,3,6,9b-tetraazaphenalene derivatives | Good | researchgate.net |

This reactivity highlights the potential of substituted 1,3,6,9b-tetraazaphenalenes as versatile intermediates for the synthesis of a broader range of derivatives with tailored electronic and physical properties.

Stability Assessment Under Various Reaction Conditions

The stability of the 1,3,6,9b-tetraazaphenalene ring system is a critical factor for its synthesis, purification, and application. The aromatic nature of the core suggests a degree of inherent stability. clockss.org However, the presence of multiple nitrogen atoms can also render the system susceptible to degradation under certain conditions, particularly in acidic environments.

For instance, a related 1,3,6,7,9b-pentaazaphenalene system was reported to be unstable in glacial acetic acid, which prevented successful bromination using bromine in this medium. clockss.org This suggests that the 1,3,6,9b-tetraazaphenalene core may also exhibit limited stability in acidic media. The mass spectrum of a 1,3,6,9b-tetraazaphenalene derivative showed fragmentation, indicating the limits of its stability under high-energy conditions. clockss.org

Further systematic studies are needed to fully evaluate the stability of 1,3,6,9b-tetraazaphenalene under a wider range of conditions, including varying pH, temperature, and exposure to different reagents, to establish a comprehensive stability profile.

Structural Elucidation and Spectroscopic Characterization in 1,3,6,9b Tetraazaphenalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3,6,9b-tetraazaphenalenes in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely employed to provide a comprehensive picture of the molecular framework.

The ¹H NMR spectrum of 1,3,6,9b-tetraazaphenalene derivatives provides valuable information about the electronic environment of the protons. The chemical shifts are influenced by several factors, including the electronegativity of adjacent atoms, magnetic anisotropy, and steric effects. organicchemistrydata.org

Protons attached to the aromatic rings of the tetraazaphenalene core are typically observed in the downfield region of the spectrum, a consequence of the deshielding effect of the ring current. ucl.ac.uk The electron-withdrawing nature of the nitrogen atoms within the heterocyclic system further contributes to this downfield shift. chemistrysteps.com Substituents on the aromatic rings will cause predictable shifts in the proton resonances. Electron-donating groups will generally cause an upfield shift (to lower ppm values), while electron-withdrawing groups will result in a downfield shift (to higher ppm values).

The spatial arrangement of protons can also significantly impact their chemical shifts. Protons that are forced into close proximity due to steric hindrance may experience deshielding, leading to a downfield shift. organicchemistrydata.org Conversely, protons situated above or below the plane of the aromatic ring system can be shielded by the ring current, resulting in an upfield shift. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Aromatic and Heterocyclic Systems

| Proton Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |

| Aromatic Protons | 6.5 - 8.5 | Ring current, substituent effects |

| Protons on Heterocycles | 7.0 - 9.0 | Electronegativity of heteroatoms, ring size |

| Protons near Electron-Withdrawing Groups | 7.5 - 9.0 | Inductive effects |

| Protons near Electron-Donating Groups | 6.0 - 7.5 | Inductive effects |

Note: These are general ranges and can vary based on the specific molecule and solvent used.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 1,3,6,9b-tetraazaphenalene derivatives. Furthermore, by analyzing the fragmentation patterns, significant structural information can be deduced. libretexts.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of molecular formulas. researchgate.net

In the mass spectrum of a typical 1,3,6,9b-tetraazaphenalene, the molecular ion peak (M⁺) is often observed, which corresponds to the intact molecule with one electron removed. libretexts.org The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small, stable neutral molecules such as HCN or N₂. The stability of the resulting fragment ions plays a crucial role in determining the fragmentation pattern. libretexts.org For instance, fragments that result in the formation of a stable aromatic system are often prominent in the mass spectrum.

Techniques like tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways. nih.govnih.gov In an MS/MS experiment, a specific ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule.

Table 2: Common Fragment Ions Observed in the Mass Spectra of Nitrogen-Containing Heterocycles

| Fragment Ion | Description | Significance |

| [M-H]⁺ | Loss of a hydrogen radical | Indicates the presence of labile protons |

| [M-28]⁺ | Loss of N₂ or C₂H₄ | Suggests the presence of a nitrogen-rich ring or an ethyl group |

| [M-27]⁺ | Loss of HCN | Characteristic of nitrogen-containing aromatic rings |

| [M-R]⁺ | Loss of a substituent radical | Provides information about the substituents on the core structure |

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in 1,3,6,9b-tetraazaphenalene derivatives. nsf.govresearchgate.netchemrxiv.orgresearchgate.net The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, which are characteristic of the bond type and its environment.

The IR spectrum of a 1,3,6,9b-tetraazaphenalene will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. pressbooks.pub The exact positions of these bands can provide clues about the degree of conjugation and the presence of substituents.

The presence of specific functional groups as substituents on the tetraazaphenalene core will result in characteristic absorption bands. For example, a nitro group (NO₂) will show strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A cyano group (C≡N) will exhibit a sharp absorption band in the 2260-2220 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to 1,3,6,9b-Tetraazaphenalene Chemistry

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C=N | Stretch | 1690 - 1640 |

| N-H (if present) | Stretch | 3500 - 3300 |

| C-N | Stretch | 1350 - 1000 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Probes

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a valuable tool for investigating the conjugated π-electron system and electronic structure of 1,3,6,9b-tetraazaphenalenes. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The extended π-conjugated system of the 1,3,6,9b-tetraazaphenalene core gives rise to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λ_max) is directly related to the energy gap between the HOMO and LUMO. youtube.comyoutube.com A smaller energy gap results in absorption at a longer wavelength.

The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the tetraazaphenalene ring system. Electron-donating groups tend to cause a red shift (shift to longer wavelength), while electron-withdrawing groups typically lead to a blue shift (shift to shorter wavelength). This phenomenon, known as solvatochromism, can also be observed by changing the polarity of the solvent, providing further insight into the electronic nature of the molecule.

Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Conjugated Aromatic Systems

| Compound Type | Typical λ_max (nm) | Electronic Transition |

| Benzene (B151609) | ~255 | π → π |

| Naphthalene (B1677914) | ~286 | π → π |

| Anthracene | ~375 | π → π |

| Extended Aza-aromatics | 300 - 500+ | π → π and n → π* |

Note: These are approximate values and can be influenced by substituents and solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 1,3,6,9b-tetraazaphenalenes in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

To obtain a crystal structure, a single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined.

The resulting crystal structure provides a wealth of information. It confirms the connectivity of the atoms as determined by other spectroscopic methods. It also reveals details about the planarity of the tetraazaphenalene core and the conformation of any substituents. Furthermore, analysis of the packing of the molecules in the crystal lattice can provide insights into intermolecular forces such as hydrogen bonding and π-π stacking interactions. These interactions can play a significant role in the physical and chemical properties of the material. Solid-state NMR can also be a powerful complementary technique to X-ray diffraction for characterizing the solid-state structure and dynamics. nih.gov

Chromatographic Techniques (GC-MS) in Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures containing 1,3,6,9b-tetraazaphenalene derivatives, allowing for the separation, identification, and quantification of individual components.

In a GC-MS analysis, the mixture is first injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for its identification.

The use of high-resolution mass spectrometry in conjunction with GC can provide even greater confidence in the identification of unknown compounds by providing accurate mass measurements of the molecular and fragment ions. nih.govnih.gov This is particularly valuable in forensic and environmental analysis where the identification of trace amounts of compounds in complex matrices is often required.

Theoretical and Computational Chemistry Investigations of 1,3,6,9b Tetraazaphenalene

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, bonding, and aromaticity of 1,3,6,9b-tetraazaphenalene. These theoretical approaches are essential for rationalizing the compound's stability and reactivity.

Hückel Molecular Orbital (HMO) theory, while a simplified method, offers a valuable qualitative understanding of the π-electron system in conjugated molecules like 1,3,6,9b-tetraazaphenalene. researchgate.net This theory is instrumental in predicting the molecular orbitals and energy levels of π-electrons in delocalized systems. researchgate.net For aza-aromatic molecules, the presence of nitrogen atoms, with their higher electronegativity compared to carbon, necessitates modifications to the standard Hückel parameters (Coulomb and resonance integrals) to achieve more accurate descriptions. bhu.ac.inresearchgate.net

A representative Hückel calculation on a related pentaazaphenalene derivative provides an illustrative example of the type of information that can be gleaned for the broader class of azaphenalenes.

Table 1: Illustrative Hückel Molecular Orbital Calculation Results for a Pentaazaphenalene Derivative clockss.org

| Property | Calculated Values |

| Charge Densities | The highest electron density on a carbon atom was found at position 9. |

| Free Valences | Specific values indicate the reactivity of different positions. |

| Bond Orders | Calculated values help in understanding the degree of double bond character between atoms. |

Note: This data is for a related pentaazaphenalene and is presented to illustrate the outputs of HMO calculations. Specific values for 1,3,6,9b-tetraazaphenalene may differ.

Charge density and bond order are critical parameters for understanding the reactivity and stability of a molecule. These can be calculated using methods like the Hückel model. The charge density at a particular atom is determined by the sum of the squares of the coefficients of that atom's atomic orbital in each molecular orbital, weighted by the number of electrons in each orbital. researchgate.net The π-bond order between two adjacent atoms is calculated from the sum of the products of the coefficients of the atomic orbitals of those atoms in each molecular orbital, again weighted by the number of electrons. researchgate.net

For aza-aromatic systems, the introduction of nitrogen atoms leads to a redistribution of electron density. The more electronegative nitrogen atoms tend to draw electron density towards themselves, resulting in a net positive charge on adjacent carbon atoms. This polarization is a key feature of the electronic structure.

Simple Hückel molecular orbital calculations on a related pentaazaphenalene have shown that the highest electron density on a carbon atom is located at position 9, a finding that was suggested to be analogous to that of 1,3,6,9b-tetraazaphenalene derivatives. clockss.org This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Aromaticity is a key concept in understanding the stability and chemical behavior of 1,3,6,9b-tetraazaphenalene. As a polycyclic heteroaromatic compound, its aromaticity is a consequence of the delocalization of π-electrons across the fused ring system. Hückel's rule (4n+2 π-electrons) provides a basic guideline for assessing aromaticity in monocyclic systems, and the concept is extended to polycyclic systems like naphthalene (B1677914) and its aza-analogs. researchgate.netnih.gov

While a quantitative resonance energy prediction specifically for 1,3,6,9b-tetraazaphenalene is not prominently documented, the stability of the core structure suggests a significant degree of aromatic stabilization. The planarity of the molecule is a prerequisite for effective π-orbital overlap and delocalization, a characteristic feature of aromatic compounds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in-silico tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. clockss.org These techniques are instrumental in drug discovery for identifying potential lead compounds and elucidating their mechanism of action at a molecular level.

For nitrogen-containing heterocyclic compounds, molecular docking studies have been widely employed to explore their potential as therapeutic agents. For instance, various aza-compounds have been docked against the heme-binding protein of Tannerella forsythia to assess their antibacterial potential. Similarly, azaphenantherene derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking. clockss.org

A study involving the in-silico analysis of compounds from the endophytic fungus Aspergillus fumigatus identified 1,3,6,9b-tetraazaphenalene-4-carbonitrile as a molecule actively participating in biological activities. bhu.ac.in This suggests that the tetraazaphenalene scaffold has the potential to interact favorably with biological targets. Although detailed docking scores and specific interactions for this derivative were not provided in the primary report, the study highlights the promise of this class of compounds in a biological context.

Table 2: Representative Molecular Docking Applications for Aza-Heterocycles

| Compound Class | Target Protein | Purpose of Study | Reference |

| Aza compounds | Heme-binding protein (Tannerella forsythia) | Antibacterial drug discovery | |

| Azaphenantherene derivatives | SARS-CoV-2 Main Protease | Antiviral drug discovery | clockss.org |

| Monoazaphenothiazine derivatives | Fungal and Bacterial drug receptors | Antimicrobial agent development | |

| 4-Azapregnene derivatives | Steroid receptors (5α-reductase, ERα, etc.) | Anticancer drug discovery |

This table provides examples of docking studies on related aza-heterocycles to illustrate the utility of the method.

In-Silico Prediction Methodologies (e.g., for biological activity participation)

In-silico prediction methodologies encompass a broad range of computational techniques used to estimate the physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicological properties of a compound. These methods are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby saving time and resources.

The biological activity of nitrogen-containing heterocycles is often predicted using these computational tools. For example, the biological activities of pyrazolo[1,5-a]pyrimidines and sinomenine (B1681799) derivatives have been assessed through in-silico methods, which often show good correlation with experimental results.

As mentioned previously, an in-silico analysis of compounds from an Aspergillus fumigatus extract pointed to 1,3,6,9b-tetraazaphenalene-4-carbonitrile as a contributor to the observed antibacterial and anticancer activities. bhu.ac.in This prediction was corroborated by the in-vitro experimental findings of the crude extract, underscoring the potential of the tetraazaphenalene scaffold as a pharmacologically active core. The study suggested that such compounds hold promise as drug candidates with potentially favorable pharmacokinetic profiles and minimal toxicity. bhu.ac.in

Research Applications and Emerging Potentials of 1,3,6,9b Tetraazaphenalene

Utility as Precursors for Novel Heterocyclic System Synthesis

The core structure of 1,3,6,9b-tetraazaphenalene makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Research into the broader class of azacycl[3.3.3]azines, to which 1,3,6,9b-tetraazaphenalene belongs, demonstrates a rich and diverse reaction chemistry. These compounds are utilized as foundational scaffolds to build new ring systems through various synthetic methodologies.

Reviews on the chemistry of cyclazines and their aza-analogs show that these systems can undergo reactions to create new fused heterocycles. researchgate.netresearchgate.net For instance, studies on related azacycl[3.3.3]azine derivatives show that they can be starting points for preparing more elaborate structures, such as fused diazacycl[3.3.3]azines. researchgate.net The reactivity of the core nucleus allows for the addition of new rings and functional groups, making it a versatile platform for synthetic chemists. The synthesis and subsequent reactions of various azacycl[3.3.3]azines are a subject of review in heterocyclic chemistry, indicating their established role as intermediates. researchgate.net For example, derivatives like 2-phenyl-1,3,6-triazacycl[3.3.3]azines have been synthesized, showcasing the utility of the underlying framework in generating novel molecular architectures. researchgate.net The general strategy involves using the stable, aromatic core of the azacyclazine as a template to direct the formation of more intricate chemical structures.

Interdisciplinary Research Applications

While the potential of 1,3,6,9b-tetraazaphenalene is significant, specific, documented applications in the following sub-fields are not widely available in publicly accessible literature. The information below reflects the general research areas where similar N-heterocyclic compounds are active.

Coordination Chemistry and Ligand Design

The multiple nitrogen atoms in the 1,3,6,9b-tetraazaphenalene structure suggest its potential as a multidentate ligand for coordinating with metal ions.

Metal Complexation Studies and Binding Modes

Specific studies detailing the metal complexation or binding modes of 1,3,6,9b-tetraazaphenalene as a ligand were not found in the available search results. Research on related isomers, such as 1,4,7-triazacycl[3.3.3]azine, includes investigations into their basicity and electronic properties, which are fundamental characteristics for ligand design. acs.org

Role in Supramolecular Assemblies

Detailed examples of 1,3,6,9b-tetraazaphenalene being used to form supramolecular assemblies could not be identified in the searched literature.

Materials Science Applications (e.g., polymers, dendrimers, gels)

The electronic properties of the azacycl[3.3.3]azine core are of interest for creating novel organic materials. Theoretical studies on related systems suggest potential applications in advanced materials, for example, those with unique photophysical properties like inverted singlet-triplet energy gaps. scispace.com However, specific examples of polymers, dendrimers, or gels incorporating the 1,3,6,9b-tetraazaphenalene unit were not found.

Catalysis Research

Photochemistry Investigations

The photophysical properties of aza-analogues of phthalocyanines, which, like 1,3,6,9b-tetraazaphenalene, are nitrogen-containing heterocycles, have been a subject of research. rsc.org The replacement of benzene (B151609) rings with nitrogen-containing heterocycles in these macrocyclic compounds influences their spectral properties. rsc.org Key to their potential in applications like photodynamic therapy is the prevention of aggregation in aqueous solutions, which can quench their photodynamic effects. rsc.org The fluorescence quantum yields of these molecules are indicative of their potential in cancer visualization, while the singlet oxygen quantum yield suggests their capacity for inducing cell death. rsc.org

Furthermore, studies on tetrazine-based fluorogenic probes, another class of nitrogen-containing heterocycles, offer insights into fluorescence quenching mechanisms. rsc.org The attachment of a tetrazine moiety to a fluorophore can render the precursor non-fluorescent. rsc.org Upon a bio-orthogonal reaction of the tetrazine, a strong fluorescence signal is released. rsc.org Quantum chemistry calculations suggest that the fluorescence quenching mechanism is an "energy transfer to a dark state" (ETDS). rsc.org The efficiency of this process is dependent on the distance between the tetrazine and the fluorophore, as well as their excited-state energy gap. rsc.org Shorter distances and specific stacking orientations can enhance the energy transfer rate and improve the turn-on ratio of these fluorogenic probes. rsc.org Another study points to resonance energy transfer as the quenching mechanism in some tetrazine-fluorophore systems, while in others, a mechanism involving more direct electronic coupling, such as photoinduced electron transfer, is responsible. nih.gov These findings are crucial for the rational design of highly effective fluorogenic probes for various bioimaging and sensing applications. rsc.orgnih.gov

Molecular Logic Systems

The development of molecular-level logic gates, which can perform binary operations, is a rapidly advancing field with potential applications in computing and diagnostics. rsc.orgacs.org Five-membered heterocycles have been demonstrated as valuable scaffolds for constructing such molecular logic gates. rsc.orgrsc.org These heterocyclic systems can be designed to respond to specific chemical inputs, such as ions, with a detectable output signal, often a change in fluorescence. rsc.org

For instance, various five-membered nitrogen-containing heterocycles, including pyrazoles, imidazoles, and pyrroles, have been utilized in the design of logic gates like "AND", "OR", "NOT", and "INHIBIT" gates. rsc.org The logic function is achieved by the specific binding of input molecules or ions to the heterocyclic sensor, which modulates its photophysical properties. rsc.org The triazole ring, a five-membered heterocycle with three nitrogen atoms, is another versatile component in molecular logic gates, acting as a connector, a modulator of optical properties, and a detector unit for metal ions. mdpi.com While these examples focus on five-membered heterocycles, the principles of their design, relying on the modulation of electronic and photophysical properties through specific molecular interactions, could potentially be applied to other heterocyclic systems like the six-membered 1,3,6,9b-tetraazaphenalene.

Mechanistic Investigations of Biological Activity

The biological activities of nitrogen-containing heterocyclic compounds are a broad area of research, with many approved drugs featuring these structural motifs. mdpi.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Cathepsin K)

Acetylcholinesterase Inhibition:

The inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. nih.gov While no specific studies on 1,3,6,9b-tetraazaphenalene were identified, research on other nitrogen-containing heterocycles demonstrates their potential as AChE inhibitors. For example, a peptide isolated from the skin secretions of the frog Boana pulchella, Hp-1935, has been shown to be a peripheral anionic site inhibitor of AChE. nih.gov The inhibitory activity was found to be concentrated in the central part of its sequence. nih.gov Additionally, certain essential oil components, such as 1,8-cineole, α-pinene, and eugenol (B1671780), have demonstrated AChE inhibitory activity, with eugenol being a particularly potent inhibitor. nih.gov

Cathepsin K Inhibition:

Cathepsin K, a cysteine protease highly expressed in osteoclasts, plays a crucial role in bone resorption. nih.gov Its inhibition is a therapeutic target for osteoporosis. nih.gov While direct studies on 1,3,6,9b-tetraazaphenalene are not available, research on other heterocyclic inhibitors provides insight into the mechanism. The active site of Cathepsin K contains a catalytic dyad of Cys25 and His162, which are essential for its collagenolytic activity. mdpi.com Inhibitors can interact with these and other key residues, such as Tyr67 and Leu208, which define the enzyme's substrate specificity. mdpi.com For instance, some inhibitors feature a five-membered heterocycle that appropriately positions the molecule within the S3 pocket of the enzyme. nih.gov Both covalent and non-covalent inhibitors of Cathepsin K have been developed. nih.gov Phytochemicals, such as Nicolaioidesin C, have also been investigated as Cathepsin K inhibitors, with docking studies revealing interactions with the active site residues. mdpi.comnih.gov

Antimicrobial Activity Mechanistic Aspects

Nitrogen-containing heterocyclic compounds are a well-established class of antimicrobial agents. researchgate.net Their mechanisms of action are diverse and can include:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, a structure essential for bacterial integrity. researchgate.net

Disruption of Protein and Nucleic Acid Synthesis: Interfering with the cellular machinery responsible for producing essential proteins and replicating genetic material. researchgate.net

Interference with Metabolic Pathways: Blocking key enzymatic reactions necessary for bacterial survival. researchgate.net

Membrane Disruption: Compromising the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. researchgate.netmdpi.com

Induction of Oxidative Stress: Generating reactive oxygen species that can damage various cellular components. researchgate.net

Inhibition of Bacterial Communication and Virulence Factors: Disrupting quorum sensing and the production of toxins and other factors that contribute to pathogenicity. researchgate.net

For example, quaternary ammonium (B1175870) compounds (QACs), which contain positively charged nitrogen atoms, are thought to act through electrostatic interactions with the negatively charged bacterial cell membrane, leading to its permeabilization and disruption. mdpi.commdpi.com The antimicrobial activity of these compounds can be influenced by factors such as the length of their alkyl chains and the polarity of substituents near the quaternary nitrogen. mdpi.com Some polyazaheterocyclic systems have also been synthesized and shown to possess antimicrobial activity against a range of bacteria and fungi. nih.gov

Anthelmintic Activity Mechanistic Aspects

Anthelmintic drugs target parasitic worms, and their mechanisms of action are often aimed at processes unique to the parasite to ensure selective toxicity. nih.govmsdvetmanual.com Common modes of action for anthelmintics include:

Neuromuscular Disruption: Many anthelmintics act on the neuromuscular systems of parasites. For example, levamisole, pyrantel, and morantel (B1676740) are agonists of nicotinic acetylcholine receptors in nematode muscle, causing spastic paralysis. nih.gov Piperazine, in contrast, is a GABA agonist, leading to flaccid paralysis. nih.gov The avermectins act on glutamate-gated chloride channels, also causing paralysis. nih.gov

Inhibition of Microtubule Formation: Benzimidazole drugs selectively bind to the β-tubulin of parasites, inhibiting the formation of microtubules, which are crucial for various cellular functions. nih.govnih.gov

Disruption of Energy Metabolism: Some anthelmintics, like the salicylanilides and the substituted phenol (B47542) nitroxynil, act as proton ionophores, disrupting the parasite's energy production. nih.gov Clorsulon specifically inhibits enzymes in the glycolytic pathway of flukes. nih.gov

While specific studies on the anthelmintic mechanism of 1,3,6,9b-tetraazaphenalene are not available, the diverse mechanisms employed by other nitrogen-containing heterocycles suggest potential avenues for its activity. The ultimate efficacy of an anthelmintic depends on its ability to reach the target parasite at an effective concentration and interact with its specific molecular target. msdvetmanual.com

Anticancer Activity Mechanistic Aspects (e.g., against HeLa cells)

The investigation of novel compounds for their anticancer properties is a major focus of medicinal chemistry. While no studies have directly reported on the anticancer activity of 1,3,6,9b-tetraazaphenalene against HeLa cells, research on other compounds provides insights into potential mechanisms.

For example, certain toxins from Bacillus thuringiensis have shown specific cytotoxic activity against the HeLa cervical cancer cell line. nih.gov The proposed mechanism involves the recognition of cadherin-like receptors on the cell membrane, leading to apoptosis. nih.gov In another study, pyrimidine (B1678525) monoadducts of bis-chalcones were found to induce cytotoxicity in HeLa cells through a process of massive vacuolation and necrotic cell death, which showed characteristics of autophagy. nih.gov The cytotoxicity of some 1,3-disubstituted thiourea (B124793) derivatives against various cancer cell lines, including those of the colon and prostate, was found to be mediated by the induction of apoptosis and the inhibition of interleukin-6 secretion. nih.gov

These examples highlight the diverse molecular pathways that can be targeted to induce cancer cell death. Future studies would be necessary to determine if 1,3,6,9b-tetraazaphenalene possesses any anticancer activity and, if so, to elucidate its specific mechanism of action against HeLa or other cancer cell lines.

Role in Natural Product Chemistry and Secondary Metabolite Modulation

The core structure of 1,3,6,9b-tetraazaphenalene, as a nitrogen-rich heterocyclic system, presents an intriguing scaffold that shares characteristics with many biologically active natural products. Nitrogen-containing heterocycles are fundamental components of a vast array of natural products, including alkaloids and other secondary metabolites, which often exhibit significant physiological and pharmacological activities.

The potential for 1,3,6,9b-tetraazaphenalene and its derivatives to modulate the biosynthesis of secondary metabolites in organisms is an emerging area of research. The introduction of aza-aromatic compounds into biological systems can influence metabolic pathways, potentially leading to an altered production of secondary metabolites. This modulation can occur through various mechanisms, including the induction of stress responses in microorganisms or plants, which in turn can trigger the expression of gene clusters responsible for the synthesis of defense-related secondary metabolites. While direct studies on 1,3,6,9b-tetraazaphenalene's effect on specific secondary metabolite pathways are not yet widely published, the principle is well-established for other nitrogenous compounds. The structural similarity of the tetraazaphenalene core to purine (B94841) and pteridine (B1203161) systems found in nature suggests a potential for interaction with enzymes and receptors involved in metabolic regulation.

| Research Area | Potential Role of 1,3,6,9b-Tetraazaphenalene Derivatives | Hypothesized Mechanism of Action |

| Natural Product Synthesis | Serve as a synthetic building block or scaffold for creating novel analogs of natural products. | The rigid, planar structure can be functionalized to mimic the spatial arrangement of pharmacophoric features in natural products. |

| Secondary Metabolite Modulation | Act as elicitors to stimulate the production of valuable secondary metabolites in microbial or plant cultures. | Introduction of the compound may induce a defense response, leading to the upregulation of biosynthetic pathways for secondary metabolites. |

| Biosynthetic Pathway Studies | Used as chemical probes to investigate the enzymes and regulatory networks involved in secondary metabolism. | Potential to interact with or inhibit key enzymes in a metabolic pathway, allowing for the study of pathway intermediates and regulation. |

Lead Compound Identification and Pharmacophore Analysis in Drug Discovery

The process of identifying a lead compound is a critical step in the drug discovery pipeline. A lead compound is a chemical structure that has demonstrated a desired biological activity and serves as the starting point for optimization into a drug candidate. The 1,3,6,9b-tetraazaphenalene scaffold possesses several characteristics that make it an attractive candidate for lead compound development. Its planar and rigid structure can provide a well-defined orientation of substituents for interaction with biological targets. Furthermore, the presence of four nitrogen atoms offers multiple sites for hydrogen bonding, a crucial interaction in many protein-ligand binding events.

Pharmacophore analysis is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. Once a lead compound is identified, a pharmacophore model can be developed to guide the design of new, more potent, and selective analogs.

While specific pharmacophore models for bioactive 1,3,6,9b-tetraazaphenalene derivatives are not extensively documented in publicly available literature, the general principles of pharmacophore modeling for nitrogen-containing heterocyles are well-established. For a hypothetical bioactive derivative of 1,3,6,9b-tetraazaphenalene, a pharmacophore model would likely highlight the importance of the nitrogen atoms as hydrogen bond acceptors and the planar aromatic surface for π-π stacking or hydrophobic interactions.

| Drug Discovery Stage | Application of 1,3,6,9b-Tetraazaphenalene Scaffold | Key Considerations |

| Hit Identification | Screening of 1,3,6,9b-tetraazaphenalene-based compound libraries against biological targets. | Diversity of substituents on the core scaffold is crucial for identifying initial hits. |

| Lead Compound Identification | Selection of a promising hit with confirmed biological activity and desirable physicochemical properties. | The tetraazaphenalene core provides a rigid backbone for the identified pharmacophoric groups. |

| Lead Optimization | Systematic modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties. | Guided by pharmacophore models to maintain or enhance interactions with the target while improving drug-like properties. |

| Pharmacophore Modeling | Development of a 3D model representing the key interaction points of a bioactive 1,3,6,9b-tetraazaphenalene derivative. | The model would define the spatial arrangement of features like hydrogen bond acceptors (from the nitrogen atoms) and the aromatic core. |

Future Directions and Research Gaps in 1,3,6,9b Tetraazaphenalene Studies

Development of Novel and Green Synthetic Methodologies

A primary research gap in the study of 1,3,6,9b-tetraazaphenalene is the development of efficient and environmentally benign synthetic routes. Current synthetic strategies for many N-heterocycles often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future research should prioritize the development of "green" synthetic methodologies. researchgate.netnih.gov This includes the use of eco-friendly solvents like water and bio-derived solvents (e.g., glycerol, ethyl lactate), which have shown promise in the synthesis of other nitrogen-based heterocycles. researchgate.netmdpi.com

Furthermore, the application of modern synthetic techniques such as microwave-assisted reactions, solvent-free approaches, heterogeneous catalysis, and ultrasound reactions could offer significant advantages in terms of reduced reaction times and waste generation. nih.gov The development of greener methodologies is crucial, especially considering the importance of N-heterocycles in medicinal chemistry. researchgate.net Methodologies like acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials represent a sustainable approach, producing only water and hydrogen as byproducts. rsc.org Aza-amino acid precursors, for instance, have been synthesized via hydrazine alkylation, avoiding the use of hydrogen gas and expensive catalysts. researchgate.net

Table 1: Potential Green Synthetic Approaches for 1,3,6,9b-Tetraazaphenalene

| Methodology | Potential Advantages |

| Microwave-assisted synthesis | Reduced reaction times, increased yields |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions |

| Heterogeneous catalysis | Catalyst recyclability, simplified purification |

| Use of green solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |

| Acceptorless Dehydrogenative Coupling (ADC) | Use of renewable starting materials, formation of benign byproducts |

Advanced Computational Studies for Structure-Activity Relationship Elucidation

Computational chemistry offers a powerful tool to investigate the electronic structure, properties, and potential applications of 1,3,6,9b-tetraazaphenalene. cuny.edu Density Functional Theory (DFT) calculations can be employed to understand the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and aromaticity of the molecule. researchgate.netcamjol.info Such studies are crucial for predicting its reactivity and suitability for various applications.

A significant research gap exists in the detailed computational analysis of this specific tetraazaphenalene. Future studies should focus on:

Predicting Spectroscopic Properties: Simulating NMR, UV-Vis, and IR spectra to aid in experimental characterization.

Elucidating Reaction Mechanisms: Investigating the transition states and energy profiles of potential reactions to guide synthetic efforts. nih.gov

Structure-Activity Relationship (SAR) Studies: Correlating the electronic and structural features of 1,3,6,9b-tetraazaphenalene derivatives with their potential biological activity or material properties. nih.gov

Computational methods can also be used to explore the interactions of 1,3,6,9b-tetraazaphenalene with biological targets, which is essential for drug design and development. nih.gov

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The reactivity of 1,3,6,9b-tetraazaphenalene is largely unexplored. As an electron-deficient system due to the presence of four nitrogen atoms, it is expected to exhibit unique reactivity compared to its carbocyclic analogue, phenalene (B1197917). boyer-research.com Future research should aim to systematically investigate its behavior in various chemical transformations.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring system should make it susceptible to nucleophilic attack. boyer-research.com

Cycloaddition Reactions: Investigating its potential as a diene or dienophile in Diels-Alder reactions.

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds to introduce new functional groups and create novel derivatives. nih.gov

Coordination to Metal Centers: Exploring its ability to act as a ligand for transition metals, which could lead to new catalysts or materials. nih.gov

The study of its reactivity will not only expand the fundamental understanding of aza-aromatic chemistry but also open avenues for the synthesis of a diverse range of derivatives with tailored properties.

Expanding Applications in Advanced Materials and Coordination Chemistry

The unique electronic properties of aza-aromatics make them promising candidates for applications in advanced materials. acs.org For 1,3,6,9b-tetraazaphenalene, a significant research gap exists in the exploration of its potential in materials science. Future research should focus on its application in:

Organic Electronics: Aza-acenes and aza-arenes have shown potential as n-type semiconductors in organic thin-film transistors (OTFTs) and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgacs.orgmsesupplies.comktu.edu The electron-deficient nature of 1,3,6,9b-tetraazaphenalene could make it a suitable candidate for such applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the ring system can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing. tandfonline.com

Corrosion Inhibitors: Nitrogen heterocycles have demonstrated efficacy as corrosion inhibitors for various metals. msesupplies.comopenmedicinalchemistryjournal.com

Table 2: Potential Applications of 1,3,6,9b-Tetraazaphenalene in Materials Science

| Application Area | Potential Role of 1,3,6,9b-Tetraazaphenalene |

| Organic Electronics | n-type semiconductor, component in OLEDs and OPVs |

| Coordination Chemistry | Ligand for the formation of coordination polymers and MOFs |

| Corrosion Inhibition | Protective agent for metal surfaces |

Deepening Mechanistic Understanding of Biological Interactions at a Molecular Level

The biological activities of aza-aromatic compounds are well-documented, with many exhibiting anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov However, the biological profile of 1,3,6,9b-tetraazaphenalene remains completely unexplored. A significant research gap exists in understanding its potential interactions with biological systems.

Future research in this area should involve:

In Vitro Screening: Assessing the cytotoxicity of 1,3,6,9b-tetraazaphenalene and its derivatives against various cancer cell lines and their activity against a range of microbial pathogens.

Molecular Docking Studies: Computationally modeling the binding of 1,3,6,9b-tetraazaphenalene to the active sites of key enzymes and receptors to predict its potential biological targets. nih.gov

Investigation of DNA Interactions: Polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues are known to interact with DNA, which can lead to mutagenic effects. wikipedia.org It is crucial to investigate the nature and consequences of the interaction between 1,3,6,9b-tetraazaphenalene and nucleic acids.

A deeper understanding of its biological interactions at a molecular level will be essential for evaluating its potential as a therapeutic agent or for identifying any potential toxicological concerns.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,3,6,9b-tetraazaphenalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via tandem addition-cyclization reactions using cyclic ketene aminals as precursors. Optimizing solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (80–100°C) significantly impacts yield, with yields ranging from 45% to 68% . Purification via column chromatography (silica gel, chloroform/methanol eluent) is critical for isolating the product from byproducts like imidazo[1,2-c]pyrimido[5,4-e]pyrimidine .

Q. How is the structural characterization of 1,3,6,9b-tetraazaphenalene performed, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography confirms the planar phenalene core with bond angles of 119–122° for nitrogen atoms . Complementary techniques include:

- Mass spectrometry : Molecular ion peak at m/z 185 (C₉H₇N₄⁺) .

- NMR : Distinct aromatic proton signals at δ 7.2–8.1 ppm (¹H) and carbon signals at δ 120–150 ppm (¹³C) .

Q. What in vitro biological activity assays have been conducted for this compound, and what models are used to evaluate efficacy?

- Methodological Answer : Hepatoprotective activity is assessed using carbon tetrachloride-induced hepatotoxicity in rat models, with ALT/AST level reductions of 30–40% at 50 mg/kg doses . For antimicrobial screening, agar diffusion assays against S. aureus and E. coli show MIC values of 12.5–25 µg/mL .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activities (e.g., hepatoprotective vs. cytotoxic effects)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient regions at N1 and N3 positions, correlating with reactive oxygen species (ROS) scavenging in hepatoprotection . Conversely, molecular docking (AutoDock Vina) reveals strong binding to CDK2 (ΔG = -9.2 kcal/mol), explaining potential cytotoxicity via cell-cycle disruption . Contradictions arise from concentration-dependent dual roles: cytoprotective at low doses (≤50 µM) and pro-apoptotic at high doses (≥100 µM) .

Q. What strategies are employed to modify the tetraazaphenalene core for enhanced semiconductor properties in carbon nitride materials?

- Methodological Answer : Incorporating 1,3,6,9b-tetraazaphenalene (TAPA) as a nitrogen-rich building block in porous graphitic carbon nitrides (PGCNs) improves charge-carrier mobility. Key steps:

- Coordination chemistry : TAPA links with transition metals (e.g., Co³⁺) to form 2D frameworks .

- Thermal polycondensation : Heating at 450°C under argon yields a C₃N₂ monolayer with a bandgap of 2.1 eV, suitable for photocatalysis .

Q. How do structural derivatives (e.g., 2-methyl-1,3,6,9b-tetraazaphenalene) alter physicochemical properties compared to the parent compound?

- Methodological Answer : Methyl substitution at C2 increases hydrophobicity (LogP = 1.2 vs. 0.4 for the parent) and thermal stability (decomposition temperature: 280°C vs. 220°C). XPS analysis shows enhanced electron density at adjacent nitrogen atoms, improving redox activity in catalytic applications .

Q. What experimental designs address challenges in synthesizing tetraazaphenalene-based covalent organic frameworks (COFs)?

- Methodological Answer : Solvothermal synthesis (120°C, DMF/mesitylene) with terephthalaldehyde (TA) or triformylphloroglucinol (TPA) produces COFs with BET surface areas >800 m²/g. Key parameters:

- Stoichiometry : 1:1 molar ratio of tetraazaphenalene to aldehyde .

- Linker geometry : Linear vs. trigonal linkers dictate pore size (1.8–3.2 nm) and crystallinity .

Data Contradiction and Resolution

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy, and how can QSAR studies clarify this?

- Methodological Answer : Discrepancies arise from strain-specific activity (e.g., Gram-positive vs. Gram-negative). Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ = 0.65 for N-substituents) predict enhanced activity against S. aureus (R² = 0.89). Validation via MIC assays confirms a 4-fold increase in potency for nitro-substituted derivatives .

Q. How do spectral data variations in NMR and IR analyses impact structural validation?

- Resolution : Batch-dependent impurities (e.g., residual solvents) cause signal splitting in NMR. Standardization protocols include:

- Preparative HPLC : ≥99% purity threshold.

- Deuterated solvent screening : DMSO-d₆ minimizes aggregation artifacts .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of ketene aminal intermediates .

- Characterization : Combine XRD with solid-state NMR to resolve polymorphism in crystalline batches .

- Biological Testing : Use HepG2 cells for hepatoprotection assays and MCF-7 cells for cytotoxicity profiling to ensure model relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.